4-({[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline
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Overview
Description
4-({[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline is a complex organic compound that features a tetrahydropyran ring, a phenyl group, and a dimethylaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline typically involves multiple steps. One common method starts with the reaction of 2,2-dimethyltetrahydro-2H-pyran-4-one with an appropriate amine to form an intermediate Schiff base. This intermediate is then reduced using a reducing agent such as sodium borohydride to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-({[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces amines or alcohols .
Scientific Research Applications
4-({[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-({[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2,2-Dimethyltetrahydro-2H-pyran-4-one
- 3-(2,2-Dimethyltetrahydro-2H-pyran-4-ylmethylamino)propanenitrile
- N-(2,2-Dimethyltetrahydro-2H-pyran-4-yl)-N-methylpropane-1,3-diamine
Uniqueness
4-({[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-phenylpropyl]amino}methyl)-N,N-dimethylaniline is unique due to its specific combination of structural features, including the tetrahydropyran ring and phenyl group. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C25H36N2O |
---|---|
Molecular Weight |
380.6 g/mol |
IUPAC Name |
4-[[[3-(2,2-dimethyloxan-4-yl)-3-phenylpropyl]amino]methyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C25H36N2O/c1-25(2)18-22(15-17-28-25)24(21-8-6-5-7-9-21)14-16-26-19-20-10-12-23(13-11-20)27(3)4/h5-13,22,24,26H,14-19H2,1-4H3 |
InChI Key |
QAEVRHQHJWNQEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CCO1)C(CCNCC2=CC=C(C=C2)N(C)C)C3=CC=CC=C3)C |
Origin of Product |
United States |
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